Auristatin F
Overview
Description
Auristatin F is a synthetic analog of the natural compound dolastatin 10, which is derived from the marine organism Dolabella auricularia. It is a potent cytotoxic agent that inhibits cell division by disrupting microtubule dynamics. This compound is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Mechanism of Action
Target of Action
Auristatin F, also known as Monomethyl this compound (MMAF), is primarily targeted towards microtubules . It is often used as a payload in antibody-drug conjugates (ADCs) . The ADCs generally consist of three parts: the antibody (selective targeting unit), the drug or warhead molecule (a cytotoxic agent), and the chemical linker connecting these . The antibody targets antigens on the diseased cells, after which the entire ADC is internalized by endocytosis .
Mode of Action
This compound is an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This selective delivery system allows the cytotoxic agent to be delivered directly to the cancer cells, minimizing damage to healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in rats . The bioavailability of this compound was found to be 0% with high clearance . This suggests that this compound is rapidly cleared from the body, which could potentially limit its bioavailability. When used as a payload in adcs, the antibody component can help improve the bioavailability of this compound by facilitating its targeted delivery to cancer cells .
Result of Action
The primary result of this compound’s action is the induction of cell death or apoptosis in cancer cells . By disrupting microtubule dynamics and blocking cell division, this compound triggers apoptosis, thereby eliminating the cancer cells . This makes this compound a potent cytotoxic agent against several cancer cell types when delivered as part of ADCs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of ADCs can be affected by the tumor microenvironment, including factors such as extracellular pH, hypoxia, and the presence of certain enzymes . Additionally, the structural properties of this compound can also influence its action. Studies have found that in solution, half of the this compound molecules are locked in an inactive conformation, which could potentially decrease their efficiency and increase the risk of side effects . Therefore, understanding and optimizing these environmental factors could potentially enhance the performance of this compound in ADCs .
Biochemical Analysis
Biochemical Properties
Auristatin F is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby inhibiting cell division . This interaction is characterized by the binding of this compound to the vinca domain of tubulin .
Cellular Effects
This compound exhibits strong anticancer cytotoxicity . It has been observed to have high potency against several cancer cell types when delivered as antibody-drug conjugates . It exerts its effects by inhibiting cellular division via disruption of microtubule dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of tubulin polymerization . It binds to the vinca domain of tubulin, disrupting its polymerization and thus inhibiting cell division . This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits potent cytotoxicity against cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound undergoes metabolic conversion, with demethylation being a major metabolic pathway
Transport and Distribution
Auristatins, including this compound, are generally classified by their membrane permeability
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm due to its interaction with tubulin, a cytoplasmic protein
Preparation Methods
Synthetic Routes and Reaction Conditions: Auristatin F is synthesized through a series of chemical reactions that involve the coupling of various amino acids and other organic molecules. The synthesis typically starts with the preparation of intermediate compounds, which are then assembled into the final product through peptide bond formation and other chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Auristatin F undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Auristatin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and chemical modifications.
Biology: Utilized in cell biology research to study microtubule dynamics and cell division.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Monomethyl Auristatin E: Another synthetic analog of dolastatin 10, known for its high membrane permeability and bystander cytotoxic activity.
Dolastatin 10: The natural compound from which Auristatin F is derived, known for its potent antimitotic activity.
Uniqueness of this compound: this compound is unique due to its low membrane permeability and resistance to efflux pumps, which makes it less likely to be expelled from cancer cells. This property enhances its effectiveness as a payload in antibody-drug conjugates, providing targeted and sustained cytotoxic activity .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNCNVVZCUVPOT-FUVGGWJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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